N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine
Beschreibung
This compound features a structurally complex scaffold comprising three key motifs:
An azetidine ring linked to the triazolopyridazine, introducing a strained four-membered cyclic amine that may enhance binding selectivity.
A N-methyl-2-(isopropyl)pyrimidin-4-amine moiety, providing hydrophobic and hydrogen-bonding functionalities.
While direct biological or physicochemical data for this compound are unavailable in the provided evidence, its design aligns with trends in kinase inhibitor development, where triazolopyridazine derivatives are explored for their ATP-competitive binding capabilities .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-13(2)19-21-10-9-16(22-19)26(3)15-11-27(12-15)18-8-7-17-23-24-20(28(17)25-18)14-5-4-6-14/h7-10,13-15H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRHEQFRJWUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple heterocyclic rings and functional groups, suggests diverse biological activities. This article focuses on its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.447 Da. The compound exhibits a pale yellow solid form with a melting point of 188–189 °C. Its structural complexity arises from the integration of a cyclobutyl moiety and a triazolo-pyridazine scaffold, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N7 |
| Molecular Weight | 382.447 Da |
| Melting Point | 188–189 °C |
| Purity | Usually ≥ 95% |
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways and molecular targets:
- Enzyme Inhibition : Studies suggest that compounds derived from similar scaffolds exhibit inhibitory effects on key enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management.
- Antimicrobial Activity : The incorporation of the triazolo-pyridazine core has been linked to antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains.
- Cytotoxicity : Research indicates that certain derivatives exhibit cytotoxic effects in cancer cell lines, making them potential candidates for anticancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound or its analogs:
- DPP-IV Inhibition : A study on related compounds demonstrated that they inhibited DPP-IV with IC50 values ranging from 100 to 400 nM, suggesting potential use in diabetes treatment through improved insulin regulation .
- Antimicrobial Screening : Research on thienopyrimidine derivatives has shown pronounced antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural features of the compound may enhance its interaction with bacterial cell walls .
- Cytotoxicity Assessment : In vitro assays have indicated that derivatives of the triazolo-pyridazine scaffold exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential DPP-IV inhibitor; regulates glucose metabolism |
| Antimicrobial | Effective against multiple bacterial strains |
| Cytotoxicity | Exhibits significant cytotoxic effects in cancer cell lines |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle Modifications
Triazolopyridazine Derivatives
- 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) :
- N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18): Substituent: Methoxybenzyl. Note: Electron-donating groups like methoxy may enhance solubility but reduce membrane permeability relative to the cyclobutyl group in the target compound .
Pyrimidine-Based Analogs
- N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1n): Substituent: Cyclopropylamine and nitro-triazole. Yield: 47% . Melting Point: 193–195°C .
Amine Substituent Variations
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
6-Methyl-N-(2-(naphthalen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (7) :
Table 1: Comparative Data for Key Analogs
Key Observations:
- Synthetic Efficiency : Triazolopyridazine derivatives (e.g., 9 , 7 ) achieve higher yields (~72%) compared to pyrimidine or pyrazole analogs (e.g., 1n : 47%, ; pyrazole: 17.9%, ).
- Thermal Stability : Melting points for triazolopyridazines exceed 220°C, suggesting robust crystallinity, likely due to planar heteroaromatic cores .
Functional Group Impact on Drug-Likeness
- Cyclobutyl vs. Cyclopropyl : Cyclobutyl’s larger size may enhance hydrophobic interactions but increase synthetic complexity compared to cyclopropyl .
- Azetidine vs. Linear Amines : Azetidine’s strain and compactness could improve binding pocket occupancy versus flexible chains (e.g., 9 ’s ethylamine) .
- Pyrimidine vs. Quinazoline : Pyrimidine’s smaller size may reduce off-target effects compared to bulkier quinazoline derivatives (e.g., 7n ) .
Q & A
Q. Optimization Strategies :
-
Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) to reduce side reactions.
-
Solvent Selection : Use DMF for polar intermediates or THF for moisture-sensitive steps.
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Yield Table :
Step Catalyst Solvent Temp (°C) Yield (%) 1 None EtOH 80 65–70 2 Pd(OAc)₂ Toluene 100 50–60
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyridazine core (e.g., δ 8.2–8.5 ppm for pyridazine protons) and azetidine substitution (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 366.429 [M+H]⁺) validates molecular formula (C₁₈H₂₂N₈O) .
- HPLC : Reverse-phase C18 columns (gradient: 10–90% MeCN in H₂O) assess purity (>95%) and detect byproducts .
Basic: What in vitro models are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant c-Met/Pim-1 kinases with ADP-Glo™ kits to measure IC₅₀ values (reported range: 10–50 nM) .
- Cell Viability Assays : Test against cancer lines (e.g., HCT-116, MCF-7) via MTT assays at 72-hour exposure. Dose-response curves identify EC₅₀ values .
- Target Engagement : Cellular thermal shift assays (CETSA) confirm binding to intended kinase targets .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodological Answer:
-
Core Modifications : Replace cyclobutyl with cyclopropyl or phenyl groups to assess steric effects on kinase binding .
-
Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance hydrophobic interactions .
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SAR Data Table :
Derivative R Group (Pyrimidine) c-Met IC₅₀ (nM) Pim-1 IC₅₀ (nM) Parent -CH(CH₃)₂ 15 ± 2 22 ± 3 Derivative A -CF₃ 8 ± 1 12 ± 2 Derivative B -Ph 30 ± 5 45 ± 6
Advanced: How should researchers resolve contradictions in biological data across different assay platforms?
Methodological Answer:
- Assay Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological vs. tumor microenvironments .
- Data Normalization : Use Z’-factor scoring to exclude assays with high variability (>0.5 indicates robustness) .
Advanced: What computational methods are recommended for predicting off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 3LQ8 for c-Met) to prioritize high-risk off-targets (e.g., FLT3, EGFR) .
- Pharmacophore Modeling : Generate 3D maps of hydrogen-bond acceptors/donors to assess overlap with unrelated targets .
- Machine Learning : Train models on ChEMBL data to predict ADMET liabilities (e.g., CYP3A4 inhibition) .
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